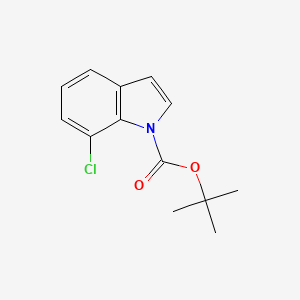

tert-Butyl 7-chloro-1H-indole-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 7-chloroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO2/c1-13(2,3)17-12(16)15-8-7-9-5-4-6-10(14)11(9)15/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEVEWZLEMGFNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682075 | |

| Record name | tert-Butyl 7-chloro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004558-41-1 | |

| Record name | tert-Butyl 7-chloro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 7-chloro-1H-indole-1-carboxylate (CAS No. 1004558-41-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 7-chloro-1H-indole-1-carboxylate, registered under CAS number 1004558-41-1, is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis.[1][2] Its structure, featuring an indole core with a chlorine atom at the 7-position and a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen, offers a unique combination of stability and reactivity. This guide provides a comprehensive overview of its synthesis, characterization, and applications, with a focus on enabling researchers to effectively utilize this versatile intermediate in their drug discovery and development endeavors.

The indole scaffold is a privileged structure found in a vast array of natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities. The strategic placement of a chlorine atom at the 7-position provides a valuable handle for further functionalization, while the Boc group allows for controlled and selective reactions at other positions of the indole ring. This makes this compound a highly sought-after precursor for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. Key identification and property data are summarized in the table below.

| Property | Value |

| CAS Number | 1004558-41-1 |

| Molecular Formula | C₁₃H₁₄ClNO₂ |

| Molecular Weight | 251.71 g/mol |

| IUPAC Name | This compound |

| Synonyms | 1-BOC-7-Chloroindole |

| Appearance | Inquire with supplier |

| Storage Temperature | Typically stored at 2-8°C in a dry, sealed container |

Data sourced from various chemical suppliers.

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group, typically in the range of 1.4-1.7 ppm.[3] The aromatic protons on the indole ring will appear as multiplets in the downfield region (approximately 7.0-8.0 ppm). The protons at the 2- and 3-positions of the indole ring will also have distinct chemical shifts.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display a signal for the quaternary carbon of the tert-butyl group and another for the methyl carbons. The carbonyl carbon of the Boc group will have a characteristic downfield shift. The aromatic carbons of the indole ring will appear in the range of approximately 110-140 ppm.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl stretching of the carbamate group (C=O), typically around 1700-1750 cm⁻¹. Other significant peaks will include C-H stretching vibrations of the alkyl and aromatic groups, and C-N stretching bands.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (251.71 g/mol ). The isotopic pattern of the molecular ion will be indicative of the presence of one chlorine atom.

Synthesis of this compound

The synthesis of this compound typically involves the N-protection of 7-chloroindole with a tert-butoxycarbonyl (Boc) group. This is a standard and widely used reaction in organic synthesis.

Experimental Protocol: N-Boc Protection of 7-Chloroindole

This protocol is a generalized procedure based on common methods for the Boc protection of indoles.

Materials:

-

7-Chloroindole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

In a round-bottom flask, dissolve 7-chloroindole (1 equivalent) in anhydrous THF or DCM.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 equivalents) to the solution.

-

Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent the hydrolysis of Boc₂O.

-

DMAP as a Catalyst: DMAP is a highly effective nucleophilic catalyst that accelerates the acylation of the indole nitrogen by Boc₂O.

-

Aqueous Workup: The aqueous workup with sodium bicarbonate is necessary to remove any unreacted Boc₂O and acidic byproducts.

-

Chromatographic Purification: Silica gel chromatography is a standard method for purifying organic compounds and is effective in separating the desired product from starting materials and byproducts.

Applications in Medicinal Chemistry and Organic Synthesis

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of 7-substituted indoles. The chlorine atom at the 7-position serves as a reactive site for various cross-coupling reactions, enabling the introduction of a wide range of substituents.

Diagram of Key Synthetic Transformations

Caption: Key synthetic transformations of this compound.

Suzuki-Miyaura Cross-Coupling for the Synthesis of 7-Arylindoles

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In this context, it is used to couple this compound with various aryl or heteroaryl boronic acids or esters to produce 7-arylindole derivatives. These scaffolds are of significant interest as they can mimic the adenine region of ATP and bind to the hinge region of protein kinases, making them valuable cores for kinase inhibitors.

Generalized Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).

-

Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination for the Synthesis of 7-Aminoindoles

The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of this compound with a variety of primary and secondary amines to yield 7-aminoindole derivatives. The introduction of an amino group at the 7-position can lead to potent kinase inhibitors by providing an additional hydrogen bond donor/acceptor site for interaction with the target protein.

Generalized Protocol for Buchwald-Hartwig Amination:

-

In a glovebox or under an inert atmosphere, combine this compound (1 equivalent), the desired amine (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 2-10 mol%), and a base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 equivalents).

-

Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Seal the reaction vessel and heat to 80-110°C for 6-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction, quench with water, and extract with an organic solvent.

-

Wash, dry, and concentrate the organic phase.

-

Purify the product via column chromatography.

Deprotection of the Boc Group

The final step in many synthetic sequences involving this compound is the removal of the Boc protecting group to unveil the free indole. This is typically achieved under acidic conditions.

Generalized Protocol for Boc Deprotection:

-

Dissolve the Boc-protected indole derivative in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Once complete, carefully neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic layer to yield the deprotected indole.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While a specific, comprehensive Material Safety Data Sheet (MSDS) is not universally available, general guidelines for handling similar compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is highly recommended to obtain and review the MSDS from the specific supplier before handling this compound.

Conclusion

This compound is a strategically important building block for the synthesis of a diverse range of functionalized indoles. Its utility is particularly pronounced in the field of medicinal chemistry, where it serves as a key precursor for the development of novel therapeutics, including kinase inhibitors. The ability to perform selective cross-coupling reactions at the 7-position, coupled with the stability and ease of removal of the Boc protecting group, makes it an invaluable tool for synthetic chemists. This guide has provided a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this versatile molecule in their scientific pursuits.

References

-

Macmillan Group, Princeton University. Supplementary Information. Nature. [Online] Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Organic & Biomolecular Chemistry. [Online] Available at: [Link]

-

The Royal Society of Chemistry. Supporting information. [Online] Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0029737). [Online] Available at: [Link]

-

Chemspace. This compound - C13H14ClNO2 | CSSB00010172393. [Online] Available at: [Link]

-

Pharmaffiliates. CAS No : 1004558-41-1 | Product Name : this compound. [Online] Available at: [Link]

-

RSC Publishing. Visible-Light-Promoted Radical Cross-Coupling of para-Quinone Methides with N-Substituted Anilines: An Efficient Approch to 2,2- Diarylethylamines - Supporting Information. [Online] Available at: [Link]

-

SpectraBase. 5-tert-Butyl-7-chloro-1H-indole - Optional[MS (GC)] - Spectrum. [Online] Available at: [Link]

-

ResearchGate. FT-IR spectrum of tert-butyl... | Download Scientific Diagram. [Online] Available at: [Link]

-

ACD/Labs. t-Butyl group towers over other 1H resonances. [Online] Available at: [Link]

-

UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Online] Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Online] Available at: [Link]

-

PubChem. tert-butyl 3-formyl-1H-indole-1-carboxylate | C14H15NO3 | CID 2764519. [Online] Available at: [Link]

-

PMC - PubMed Central. tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. [Online] Available at: [Link]

-

PMC - NIH. 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate. [Online] Available at: [Link]

-

RSC Publishing. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. [Online] Available at: [Link]

-

PubChem. tert-butyl 3-(2-oxoethyl)-1H-indole-1-carboxylate | C15H17NO3 | CID 51032748. [Online] Available at: [Link]

-

PMC - NIH. Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. [Online] Available at: [Link]

-

PubChem. tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate | C14H17NO3 | CID 11075767. [Online] Available at: [Link]

-

SpectraBase. (3S)-tert-butyl 3-chloro-7-fluoro-2-oxo-3-phenylindoline-1-carboxylate. [Online] Available at: [Link]

Sources

An In-Depth Technical Guide to tert-Butyl 7-chloro-1H-indole-1-carboxylate

Introduction

tert-Butyl 7-chloro-1H-indole-1-carboxylate is a synthetically versatile heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Structurally, it is an indole molecule where the indole nitrogen is protected by a tert-butoxycarbonyl (Boc) group, and a chlorine atom is substituted at the 7-position of the indole ring. This specific arrangement of functional groups makes it an invaluable building block for the synthesis of complex molecular architectures.[1] The indole core itself is a privileged scaffold found in numerous natural products and FDA-approved drugs, known to exhibit a wide range of pharmacological activities.[1] The Boc protecting group allows for controlled and selective reactions at other positions of the ring, while the chlorine atom at the 7-position serves as a reactive handle for introducing diverse substituents, most commonly through modern cross-coupling reactions.[1][2] This guide provides a detailed overview of its chemical properties, synthesis, reactivity, and applications.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is critical for its handling, storage, and use in quantitative chemical synthesis.

| Property | Value | Source(s) |

| CAS Number | 1004558-41-1 | [3][4] |

| Molecular Formula | C₁₃H₁₄ClNO₂ | [4] |

| Molecular Weight | 251.71 g/mol | [4] |

| Appearance | Not Available (Typically a solid) | [4] |

| Storage | 2-8°C, Refrigerator | [4] |

Spectral Data

While a specific, dedicated spectrum for this exact compound is not publicly available in the provided search results, its structure allows for the confident prediction of its key spectral features based on well-established principles of NMR spectroscopy.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different parts of the molecule.

-

A large singlet around δ 1.3-1.6 ppm, integrating to 9 protons, is characteristic of the tert-butyl group of the Boc protector.

-

The aromatic protons on the indole ring will appear in the δ 7.0-8.0 ppm region. The specific coupling patterns will be influenced by the chloro-substituent.

-

-

¹³C NMR: The carbon NMR would display a signal for the quaternary carbon of the tert-butyl group around 80-85 ppm and the carbonyl carbon of the Boc group around 150 ppm. Aromatic carbons would resonate in the δ 110-140 ppm range.

The precise chemical shifts are influenced by the solvent used for analysis.[5][6]

Synthesis and Reactivity

Synthesis

The most direct and common synthesis of this compound involves the protection of the indole nitrogen of the commercially available starting material, 7-chloro-1H-indole. This reaction utilizes di-tert-butyl dicarbonate, often abbreviated as (Boc)₂O, in the presence of a base catalyst.

Caption: Synthesis of the title compound via N-Boc protection.

Experimental Protocol: N-Boc Protection of 7-Chloro-1H-indole

This protocol is adapted from standard procedures for the N-protection of indole rings.[7][8]

-

Preparation: To a solution of 7-chloro-1H-indole (1.0 equivalent) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF), add di-tert-butyl dicarbonate ((Boc)₂O, 1.2-1.5 equivalents).

-

Catalysis: Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within a few hours to overnight.

-

Workup: Once the starting material is consumed, the solvent is removed under reduced pressure.

-

Purification: The resulting residue is then purified, typically by recrystallization or column chromatography on silica gel, to yield the final product, this compound.

Reactivity

The chemical utility of this molecule stems from two key features:

-

N-H Protection: The Boc group is robust enough to withstand many reaction conditions but can be removed under acidic conditions (e.g., with trifluoroacetic acid), allowing for subsequent functionalization of the indole nitrogen if required.[9] Its primary purpose is to deactivate the indole nitrogen, preventing it from interfering in reactions intended for other parts of the molecule.

-

C-7 Halogenation: The chlorine atom at the 7-position is the key to its role as a versatile intermediate. It serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-nitrogen bonds, providing a gateway to a vast array of 7-substituted indole derivatives.[1] Important transformations include:

Applications in Drug Discovery and Development

The indole scaffold is a cornerstone in medicinal chemistry. By using this compound, medicinal chemists can rapidly generate libraries of novel compounds for biological screening. The 7-position of the indole ring is a critical vector for modification, as substituents at this position can interact with key residues in biological targets like protein kinases.[1]

The process allows for a modular approach to drug design. The stable, protected indole core can be coupled with a wide variety of building blocks (boronic acids, amines, etc.) to explore the structure-activity relationship (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties. This strategy has been successfully employed in the development of kinase inhibitors, which are crucial targets in oncology and inflammatory diseases.[1]

Caption: Use as a scaffold in library synthesis for drug discovery.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. Based on safety data for similar compounds, it is expected to cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[10] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place as recommended.[4][10] Keep away from strong oxidizing agents and acids.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

This compound is a high-value chemical intermediate that provides a robust and flexible platform for the synthesis of complex indole derivatives. The strategic placement of the Boc protecting group and the C-7 chloro substituent enables chemists to perform selective and high-yielding cross-coupling reactions, facilitating the rapid exploration of chemical space in drug discovery programs. Its utility, particularly in the synthesis of potential kinase inhibitors and other biologically active molecules, ensures its continued importance for researchers and scientists in the pharmaceutical and life sciences industries.

References

-

Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes . SpringerLink. [Link]

-

CAS No : 1004558-41-1 | Product Name : this compound . Pharmaffiliates. [Link]

-

1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester - Organic Syntheses Procedure . Organic Syntheses. [Link]

-

1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate . National Institutes of Health. [Link]

-

Supporting information Indoles - The Royal Society of Chemistry . The Royal Society of Chemistry. [Link]

-

Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells . RSC Publishing. [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities . UT Southwestern Medical Center. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | 1004558-41-1 [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. utsouthwestern.edu [utsouthwestern.edu]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]

- 10. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Structure Elucidation of tert-Butyl 7-chloro-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the methodologies and analytical reasoning employed in the structural elucidation of tert-Butyl 7-chloro-1H-indole-1-carboxylate. As a crucial building block in medicinal chemistry and organic synthesis, unequivocal confirmation of its molecular structure is paramount for its application in drug discovery and development. This document, authored from the perspective of a Senior Application Scientist, emphasizes the causal relationships behind experimental choices and the self-validating nature of a multi-technique analytical approach.

Introduction: The Significance of Structural Integrity

This compound (CAS No: 1004558-41-1, Molecular Formula: C₁₃H₁₄ClNO₂, Molecular Weight: 251.71 g/mol ) is a heterocyclic compound featuring an indole core.[1] The indole scaffold is a privileged structure in pharmacology, appearing in a vast array of bioactive molecules. The introduction of a chlorine atom at the 7-position and a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen significantly influences the molecule's reactivity and electronic properties.[2] Therefore, precise confirmation of the substitution pattern and overall molecular architecture is a critical first step in any synthetic or medicinal chemistry campaign utilizing this intermediate.

This guide will walk through a logical, multi-step process for the complete structural characterization of this molecule, integrating data from Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The Analytical Workflow: A Symphony of Techniques

The structural elucidation of an organic molecule is rarely accomplished with a single analytical technique. Instead, it relies on the synergistic interpretation of data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system that builds confidence in the final assigned structure.

Caption: A simplified workflow for the structural elucidation of an organic compound.

Part 1: Mass Spectrometry - Determining the Molecular Blueprint

Mass spectrometry (MS) is the initial and indispensable step, providing the molecular weight and, with high-resolution instruments, the elemental composition of the analyte.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source is utilized. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation.

-

Data Acquisition: The analysis is performed in positive ion mode. The instrument is calibrated to ensure high mass accuracy.

Data Interpretation: Unveiling the Molecular Formula

The expected monoisotopic mass of C₁₃H₁₄ClNO₂ is 251.0713. High-resolution mass spectrometry should yield a measured mass that is in close agreement with this theoretical value (typically within 5 ppm). The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope.

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 252.0786 | Hypothetical Data |

| [M+Na]⁺ | 274.0605 | Hypothetical Data |

Note: As specific experimental data for this exact compound is not publicly available, the "Observed m/z" is left as hypothetical. In a real-world scenario, this would be populated with the experimental values.

Part 2: Infrared Spectroscopy - Identifying the Functional Framework

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the diamond crystal of the ATR accessory.

-

Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Data Interpretation: A Vibrational Fingerprint

The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of the functional groups within the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2975 | C-H (sp³) | Stretching (from tert-butyl group) |

| ~1730 | C=O (carbamate) | Stretching |

| ~1450, 1370 | C-H (sp³) | Bending (from tert-butyl group) |

| ~1250 | C-N (carbamate) | Stretching |

| ~1150 | C-O (carbamate) | Stretching |

| ~750 | C-Cl | Stretching |

The strong absorption band around 1730 cm⁻¹ is a key indicator of the carbonyl group of the Boc protecting group. The absence of an N-H stretching band (typically around 3400 cm⁻¹) confirms that the indole nitrogen is substituted.

Part 3: Nuclear Magnetic Resonance Spectroscopy - Assembling the Pieces

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule, providing information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).[3]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C spectra.

-

Data Acquisition: Standard one-dimensional ¹H and proton-decoupled ¹³C spectra are acquired. For more detailed structural analysis, two-dimensional experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish H-H and C-H correlations, respectively.

Data Interpretation: A Detailed Structural Map

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their neighboring protons.

Caption: Predicted ¹H NMR splitting patterns for the core protons.

-

tert-Butyl Group: A sharp singlet integrating to 9 protons will be observed in the upfield region (around δ 1.7 ppm), characteristic of the chemically equivalent methyl protons of the Boc group.

-

Indole Ring Protons: The protons on the indole ring will appear in the aromatic region (δ 7.0-7.5 ppm). The chlorine atom at the 7-position will influence the chemical shifts of the adjacent protons. We would expect to see three protons on the benzene portion of the indole ring (H4, H5, and H6) and two protons on the pyrrole ring (H2 and H3). Their splitting patterns (doublets, triplets) will reveal their connectivity.

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule.

-

tert-Butyl Group: Two signals are expected for the tert-butyl group: one for the quaternary carbon (around δ 84 ppm) and one for the three equivalent methyl carbons (around δ 28 ppm).

-

Carbamate Carbonyl: The carbonyl carbon of the Boc group will appear downfield, typically in the range of δ 149-150 ppm.

-

Indole Ring Carbons: The eight carbons of the indole ring will give distinct signals in the aromatic region (δ 110-140 ppm). The carbon attached to the chlorine atom (C7) will be shifted due to the electronegativity of the halogen.

Conclusion: A Self-Validating Structural Assignment

By integrating the data from mass spectrometry, IR spectroscopy, and NMR spectroscopy, a definitive structure for this compound can be confidently assigned. The mass spectrum confirms the elemental composition, the IR spectrum identifies the key functional groups, and the NMR spectra provide the precise atom-to-atom connectivity. This multi-faceted approach ensures the scientific integrity of the structural elucidation, providing a solid foundation for the use of this important molecule in further research and development.

References

-

Pharmaffiliates. This compound. [Link]

-

Awad, M. K. (2024). tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. Molecules, 29(1), 102. [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]

-

Hassam, M., & Smith, V. J. (2013). 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o446. [Link]

-

PubChem. This compound. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

SpectraBase. 5-tert-Butyl-7-chloro-1H-indole. [Link]

-

Zhang, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Organic & Biomolecular Chemistry, 21(37), 7567-7571. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

Sources

Synthesis pathway for tert-Butyl 7-chloro-1H-indole-1-carboxylate

An In-Depth Technical Guide to the Synthesis of tert-Butyl 7-chloro-1H-indole-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a critical building block in modern medicinal chemistry and drug discovery. The indole scaffold is a privileged structure, and its functionalization is key to developing novel therapeutics.[1] This document delves into the most common and efficient pathway for its synthesis: the N-tert-butoxycarbonylation (Boc) protection of 7-chloro-1H-indole. We will explore the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss the strategic importance of this molecule as a versatile intermediate for creating diverse compound libraries, particularly as kinase inhibitors.[1] This guide is intended for researchers, chemists, and professionals in the field of drug development.

Introduction: Strategic Importance in Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, present in a vast number of natural products and FDA-approved drugs.[1] Its unique electronic properties and structural rigidity make it an ideal scaffold for interacting with various biological targets. This compound emerges as a particularly valuable intermediate for several key reasons:

-

N-H Protection: The tert-butoxycarbonyl (Boc) group protects the indole nitrogen, preventing its participation in undesired side reactions and allowing for selective chemistry at other positions on the ring.[2][3] The Boc group is robust against many nucleophilic and basic conditions yet can be readily removed under mild acidic conditions, offering strategic flexibility in multi-step syntheses.[4][5]

-

Modulation of Reactivity: The electron-withdrawing nature of the Boc group alters the electron density of the indole ring, enhancing its stability towards oxidation while modifying its reactivity in electrophilic substitution reactions.[6]

-

A Handle for Diversification: The chlorine atom at the 7-position is a versatile synthetic handle. It serves as an excellent substrate for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions.[1] This enables the straightforward introduction of a wide array of aryl, heteroaryl, and amino substituents, which is crucial for structure-activity relationship (SAR) studies in drug discovery programs.[1]

Core Synthesis Pathway: N-tert-Butoxycarbonylation

The primary route to synthesizing this compound is through the direct N-protection of 7-chloro-1H-indole using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).

Mechanistic Insights

The N-H of an indole is weakly acidic and not sufficiently nucleophilic to react efficiently with Boc anhydride on its own.[7] Therefore, the reaction is typically facilitated by a base or nucleophilic catalyst, with 4-dimethylaminopyridine (DMAP) being a highly effective choice.

The mechanism proceeds as follows:

-

Catalyst Activation: DMAP, a potent nucleophile, attacks one of the carbonyl carbons of the Boc anhydride. This forms a highly reactive N-tert-butoxycarbonylpyridinium intermediate and releases a tert-butoxide anion.

-

Deprotonation: A base in the reaction mixture (either DMAP itself or another added base like triethylamine) deprotonates the indole N-H, forming the more nucleophilic indolide anion.

-

Nucleophilic Attack: The indolide anion attacks the activated carbonyl carbon of the N-tert-butoxycarbonylpyridinium intermediate.

-

Product Formation: This step forms the final product, this compound, and regenerates the DMAP catalyst.

Caption: Mechanism of DMAP-Catalyzed N-Boc Protection.

Detailed Experimental Protocol

This protocol is a robust and reproducible method for the synthesis of the title compound.

Quantitative Data Summary

| Parameter | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₄ClNO₂ | [8] |

| Molecular Weight | 251.71 g/mol | [8] |

| CAS Number | 1004558-41-1 | [8][9] |

| Starting Material | 7-chloro-1H-indole | - |

| Key Reagents | Di-tert-butyl dicarbonate ((Boc)₂O), 4-Dimethylaminopyridine (DMAP) | [2][10] |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | [2][10] |

| Reaction Temperature | 0 °C to Room Temperature | [2] |

| Typical Yield | >90% | [2][11] |

| Purity (Typical) | >97% | [2] |

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Quantity | Moles | Equivalents |

| 7-chloro-1H-indole | 151.59 | 5.00 g | 33.0 mmol | 1.0 |

| Di-tert-butyl dicarbonate | 218.25 | 7.90 g | 36.2 mmol | 1.1 |

| 4-DMAP | 122.17 | 0.40 g | 3.3 mmol | 0.1 |

| Dichloromethane (DCM) | - | 100 mL | - | - |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add 7-chloro-1H-indole (5.00 g, 33.0 mmol) and 4-dimethylaminopyridine (0.40 g, 3.3 mmol).

-

Dissolution: Add dichloromethane (100 mL) to the flask and stir at room temperature until all solids have dissolved.

-

Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Add di-tert-butyl dicarbonate (7.90 g, 36.2 mmol) portion-wise over 5 minutes.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 9:1 Hexanes:Ethyl Acetate. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

-

Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[12]

-

Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc) to yield the pure product as a white solid or colorless oil.

Experimental Workflow Visualization

The following diagram outlines the complete experimental workflow from setup to the final, purified product.

Caption: Step-by-step experimental workflow for synthesis.

Deprotection and Further Applications

While this guide focuses on synthesis, understanding the subsequent deprotection is crucial for its application. The Boc group is reliably cleaved under acidic conditions. A standard protocol involves treating the protected indole with trifluoroacetic acid (TFA) in a solvent like dichloromethane at room temperature.[4][5] The reaction is typically rapid, often completing within 1-4 hours, and proceeds with the evolution of carbon dioxide and isobutylene gas.[5]

Once deprotected, or even while protected, the 7-chloroindole scaffold is primed for further functionalization. As mentioned, it is an excellent precursor for Suzuki and Buchwald-Hartwig cross-coupling reactions, allowing for the synthesis of diverse libraries of compounds for high-throughput screening in drug discovery campaigns.[1]

Conclusion

The N-Boc protection of 7-chloro-1H-indole is a fundamental and highly efficient transformation that yields the versatile building block, this compound. The protocol detailed herein is robust, high-yielding, and readily scalable. By providing mechanistic insight and a clear, step-by-step guide, this document serves as a valuable resource for researchers aiming to leverage this key intermediate in the synthesis of novel, biologically active molecules.

References

-

Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Available at: [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Herath, A., & Cosford, N. D. P. (2010). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 75(23), 8117–8125. Available at: [Link]

-

(n.d.). Efficient N-tert-Butoxycarbonylation of Indoles with Di-tert-butyl Dicarbonate Catalyzed by Cesium Fluoride. Synlett. Available at: [Link]

-

ResearchGate. (n.d.). Indole N‐Boc deprotection method development. Retrieved from [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

-

ResearchGate. (n.d.). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. Retrieved from [Link]

-

MDPI. (2024). tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. Retrieved from [Link]

-

(n.d.). The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h. Organic Syntheses Procedure. Available at: [Link]

-

Chemspace. (n.d.). 2-[(tert-butoxy)carbonyl]-7-chloro-2,3-dihydro-1H-isoindole-4-carboxylic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. Available at: [Link]

-

National Institutes of Health. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-tert-Butyl-7-chloro-1H-indole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

-

(n.d.). L-Proline. Organic Syntheses Procedure. Available at: [Link]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

-

Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry. Available at: [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

Reddit. (2021). Having great trouble with a Boc-protection reaction. Retrieved from [Link]

-

(n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. This compound | 1004558-41-1 [chemicalbook.com]

- 10. 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the N-Boc Protection of 7-Chloroindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive protocol and in-depth scientific rationale for the N-Boc protection of 7-chloroindole. The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical development. However, the successful protection of electron-deficient heterocyclic systems like 7-chloroindole presents unique challenges due to the reduced nucleophilicity of the indole nitrogen. This document offers a detailed experimental procedure, an exploration of the underlying reaction mechanism, strategies for troubleshooting and optimization, and thorough characterization of the resulting product, N-Boc-7-chloroindole. Our objective is to equip researchers with the necessary knowledge to confidently and efficiently execute this critical transformation.

Introduction: The Imperative of Nitrogen Protection in Indole Chemistry

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The N-H proton of the indole ring is acidic and can interfere with a wide range of synthetic transformations, including metallations, cross-coupling reactions, and reactions involving strong bases or nucleophiles. Therefore, the protection of the indole nitrogen is often a crucial first step in a synthetic sequence.

The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[1] The protection of an amine with di-tert-butyl dicarbonate (Boc₂O) is a common and generally straightforward procedure.[2] However, the application of this methodology to indoles, and particularly to those bearing electron-withdrawing substituents, requires careful consideration of reaction parameters.

7-Chloroindole, with its electron-withdrawing chlorine atom at the 7-position, presents a challenge for N-Boc protection. The chlorine atom reduces the electron density of the indole ring system, thereby decreasing the nucleophilicity of the indole nitrogen and rendering it less reactive towards electrophiles like Boc₂O.[3][4] This guide will address these challenges and provide a robust protocol for the successful N-Boc protection of 7-chloroindole.

The Reaction Mechanism: Unveiling the Role of DMAP

The Boc protection of amines can proceed simply by reacting the amine with Boc₂O, often in the presence of a non-nucleophilic base to neutralize the acidic byproduct.[1] However, for weakly nucleophilic substrates like 7-chloroindole, the reaction is often sluggish and incomplete. To overcome this, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is frequently employed.

DMAP acts as a potent nucleophilic catalyst, accelerating the reaction by activating the Boc anhydride.[5][6] The mechanism is as follows:

-

Activation of Boc₂O: The more nucleophilic pyridine nitrogen of DMAP attacks one of the carbonyl carbons of di-tert-butyl dicarbonate, leading to the formation of a highly reactive N-tert-butoxycarbonyl-4-dimethylaminopyridinium intermediate and a tert-butoxide anion.[6][7]

-

Nucleophilic Attack: The weakly nucleophilic indole nitrogen of 7-chloroindole then attacks the activated carbonyl carbon of the pyridinium intermediate.

-

Product Formation and Catalyst Regeneration: This attack results in the formation of the N-Boc-7-chloroindole product and the regeneration of the DMAP catalyst. The tert-butoxide anion then deprotonates the newly formed N-H bond, yielding the final product and tert-butanol.

}

Figure 1: Simplified workflow of the DMAP-catalyzed Boc protection of 7-chloroindole.Experimental Protocol: A Step-by-Step Guide

This protocol is a representative procedure for the Boc protection of 7-chloroindole. Optimization of reaction time and temperature may be necessary to achieve maximum yield.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 7-Chloroindole | 151.59 | 1.00 g | 6.60 mmol | 1.0 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.58 g | 7.26 mmol | 1.1 |

| 4-(Dimethylaminopyridine) (DMAP) | 122.17 | 81 mg | 0.66 mmol | 0.1 |

| Triethylamine (TEA) | 101.19 | 1.38 mL | 9.90 mmol | 1.5 |

| Dichloromethane (DCM) | - | 20 mL | - | - |

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 7-chloroindole (1.00 g, 6.60 mmol). Dissolve the indole in dichloromethane (20 mL).

-

Addition of Reagents: To the stirred solution, add triethylamine (1.38 mL, 9.90 mmol), di-tert-butyl dicarbonate (1.58 g, 7.26 mmol), and 4-(dimethylaminopyridine) (81 mg, 0.66 mmol).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The starting material (7-chloroindole) is more polar than the product (N-Boc-7-chloroindole).

-

Work-up: Once the reaction is complete (typically within 12-24 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) to afford N-Boc-7-chloroindole as a colorless oil or a white solid.

}

Figure 2: Step-by-step experimental workflow for the Boc protection of 7-chloroindole.Characterization of N-Boc-7-chloroindole

Thorough characterization of the product is essential to confirm its identity and purity. The following are expected spectroscopic data for N-Boc-7-chloroindole, based on the analysis of similar compounds.[8][9]

¹H NMR (400 MHz, CDCl₃):

-

δ 8.10-7.90 (m, 1H): This signal corresponds to the proton at the C4 position of the indole ring, which is deshielded by the adjacent Boc group and the chlorine atom.

-

δ 7.60-7.40 (m, 1H): This multiplet is attributed to the proton at the C6 position.

-

δ 7.30-7.10 (m, 2H): These signals correspond to the protons at the C2 and C5 positions.

-

δ 6.60-6.40 (d, J = 3.6 Hz, 1H): This doublet is characteristic of the proton at the C3 position.

-

δ 1.65 (s, 9H): The sharp singlet integrates to nine protons and is indicative of the tert-butyl group of the Boc protecting group.

¹³C NMR (100 MHz, CDCl₃):

-

δ 149.5: Carbonyl carbon of the Boc group.

-

δ 133.0, 131.5, 129.0, 125.0, 122.0, 121.0, 116.0, 107.0: Aromatic carbons of the indole ring. The specific assignments can be confirmed by 2D NMR techniques.

-

δ 84.0: Quaternary carbon of the tert-butyl group.

-

δ 28.2: Methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy:

-

~1730 cm⁻¹: Strong absorption band corresponding to the C=O stretching of the carbamate.

-

~2980 cm⁻¹: C-H stretching of the tert-butyl group.

Mass Spectrometry (MS):

-

[M+H]⁺: Calculated for C₁₃H₁₄ClNO₂ + H⁺ = 252.07.

Troubleshooting and Optimization

Given the reduced nucleophilicity of 7-chloroindole, incomplete reactions are a common challenge.[10] Here are some troubleshooting strategies:

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | - Insufficient reaction time or temperature.- Low nucleophilicity of the indole nitrogen.[10] | - Increase the reaction time and monitor by TLC.- Gently heat the reaction mixture (e.g., to 40 °C).- Increase the equivalents of Boc₂O (e.g., to 1.5 eq).- Increase the amount of DMAP (e.g., to 0.2 eq). |

| Low Yield | - Hydrolysis of Boc₂O.- Loss of product during work-up or purification. | - Ensure all glassware is dry and use an anhydrous solvent.- Perform the work-up and extraction carefully to avoid loss of product.- Optimize the eluent system for column chromatography to ensure good separation. |

| Side Reactions | - Presence of other nucleophilic functional groups. | - If other nucleophilic groups are present, they may also be protected. Consider an orthogonal protection strategy if necessary. |

Conclusion: A Gateway to Further Functionalization

The successful N-Boc protection of 7-chloroindole is a critical enabling step for the synthesis of a wide array of more complex molecules. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can overcome the challenges associated with this transformation. The protocol and insights provided in this guide serve as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the efficient and reliable synthesis of N-Boc-7-chloroindole as a key building block for further chemical exploration.

References

-

Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 10 - The Royal Society of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Effects of electron-withdrawing groups. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base + DMAP). Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection (Boc2O + Base + DMAP). Retrieved from [Link]

-

ResearchGate. (n.d.). Indole N-Boc deprotection method development. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]

-

National Institutes of Health. (2011). Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H- and 13 C-NMR chemical shifts for compound 7. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR data for compounds 1 and 7. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection - Common Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

ChemRxiv. (n.d.). Concise Chemoenzymatic Total Synthesis of GE81112 B1 and Simplified Analogs Enable Elucidation of Its Key Pharmacophores. Retrieved from [Link]

-

ResearchGate. (n.d.). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Antiplasmodial Activity of Bisindolylcyclobutenediones. Retrieved from [Link]

-

ResearchGate. (n.d.). Installing N-Boc proline residue on oxindoles under visible-light assistance. Retrieved from [Link]

-

ACS Publications. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Retrieved from [Link]

- Google Patents. (n.d.). WO2018060781A1 - An improved process for the preparation of lacosamide.

-

Organic Syntheses. (n.d.). L-Proline. Retrieved from [Link]

-

National Institutes of Health. (2024). tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. Retrieved from [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 6. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 7. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of tert-Butyl 7-chloro-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl 7-chloro-1H-indole-1-carboxylate. As a crucial analytical technique in organic chemistry, ¹H NMR spectroscopy offers invaluable insights into the molecular structure of this compound, which serves as a significant building block in medicinal chemistry and drug development. This document details the theoretical principles governing the spectrum, predicted chemical shifts and coupling constants, a standardized experimental protocol for data acquisition, and a thorough guide to spectral interpretation. The causality behind spectral patterns is explained, linking the electronic effects of the chloro and tert-butyloxycarbonyl (Boc) substituents to the observed proton resonances. This guide is intended to serve as an authoritative resource for scientists requiring definitive structural verification and purity assessment of this important indole derivative.

Introduction

This compound (C₁₃H₁₄ClNO₂) is a protected indole derivative widely utilized in the synthesis of complex pharmaceutical agents and biologically active molecules.[1] The indole scaffold is a privileged structure in drug discovery, and modifications at various positions of the ring system allow for the fine-tuning of pharmacological properties. The presence of a chlorine atom at the C7 position and a bulky, electron-withdrawing Boc protecting group on the indole nitrogen introduces specific electronic and steric features that are critical to its reactivity and final application.

Given its role as a key intermediate, unambiguous structural confirmation and purity analysis are paramount. ¹H NMR spectroscopy is the most powerful and commonly used method for this purpose. It provides detailed information about the electronic environment of each proton in the molecule, their connectivity through spin-spin coupling, and their relative abundance through signal integration. Understanding the ¹H NMR spectrum is therefore essential for quality control, reaction monitoring, and the characterization of subsequent products.[2] This guide offers a detailed examination of the ¹H NMR spectrum of this compound, grounded in established spectroscopic principles.

Molecular Structure and Predicted Spectral Characteristics

To interpret the ¹H NMR spectrum, one must first analyze the molecule's structure and the distinct chemical environments of its protons.

Caption: Structure of this compound with proton labels.

Influence of Substituents

-

N-Boc Group: The tert-butyloxycarbonyl group is strongly electron-withdrawing, which significantly deshields protons on the pyrrole ring (H2 and H3).[3] This effect also influences the protons on the benzene ring to a lesser extent. The most prominent feature of the Boc group itself is a sharp, intense singlet for the nine equivalent protons of the tert-butyl group, typically found far upfield.[2]

-

C7-Chloro Group: The chlorine atom is an electronegative substituent that exerts an inductive electron-withdrawing effect. This effect primarily deshields the adjacent proton, H6. It also influences the chemical shifts of H5 and H4 through the aromatic system.

Predicted Chemical Shifts and Coupling Constants

Based on data from unsubstituted indole, N-Boc-indole, and various chloroindoles, a predicted ¹H NMR spectrum can be constructed.[4][5][6] The protons on the benzene portion of the indole (H4, H5, H6) form a coupled spin system, while the protons on the pyrrole ring (H2, H3) form another.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Boc-H (9H) | 1.5 - 1.7 | Singlet (s) | N/A | Nine equivalent protons of the tert-butyl group, appearing as a large, sharp singlet in a characteristic upfield region.[2] |

| H3 (1H) | 6.5 - 6.7 | Doublet (d) | J2,3 ≈ 3.5 - 4.0 Hz | Coupled only to H2. Shielded relative to H2, a typical feature of N-protected indoles. |

| H5 (1H) | 7.1 - 7.3 | Triplet (t) or dd | J4,5 ≈ 7.5 - 8.0 Hz, J5,6 ≈ 7.5 - 8.0 Hz | Coupled to both H4 and H6. Expected to appear as a triplet if coupling constants are nearly identical. |

| H4 (1H) | 7.4 - 7.6 | Doublet (d) or dd | J4,5 ≈ 7.5 - 8.0 Hz | Coupled primarily to H5. The N-Boc group deshields this proton, shifting it downfield. |

| H2 (1H) | 7.6 - 7.8 | Doublet (d) | J2,3 ≈ 3.5 - 4.0 Hz | Coupled to H3. Significantly deshielded by the adjacent electron-withdrawing N-Boc group. |

| H6 (1H) | 7.7 - 7.9 | Doublet (d) or dd | J5,6 ≈ 7.5 - 8.0 Hz | Coupled primarily to H5. Deshielded by the inductive effect of the adjacent chlorine atom at C7. |

Note: Chemical shifts are typically reported in CDCl₃ relative to TMS at 0 ppm. The exact values can vary with solvent and concentration.[7]

Caption: Key ¹H-¹H spin-spin coupling (J-coupling) relationships.

Experimental Protocol for Data Acquisition

Adherence to a standardized protocol is crucial for obtaining a high-quality, reproducible ¹H NMR spectrum.

Sample Preparation

-

Material: Weigh 5-10 mg of this compound into a clean, dry vial.[8][9]

-

Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), using a glass Pasteur pipette.[10][11] CDCl₃ is often preferred as it is a good solvent for many organic molecules and has a single residual proton peak (δ ≈ 7.26 ppm) that is easily identified.[12]

-

Dissolution: Gently agitate the vial to ensure the sample is fully dissolved. If particulates are present, filter the solution through a small cotton plug in the pipette while transferring it to the NMR tube.[9]

-

Transfer: Transfer the clear solution into a clean, high-quality 5 mm NMR tube.[8][11]

-

Standard (Optional): An internal standard like tetramethylsilane (TMS) can be used for precise chemical shift calibration (δ = 0.00 ppm), though referencing the residual solvent peak is common practice.[9]

Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer.

-

Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent (e.g., CDCl₃).

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp peaks and high resolution.

-

Acquisition Parameters:

-

Experiment: Standard 1D proton (¹H) experiment.

-

Pulse Angle: 30-45 degrees (to ensure full relaxation between scans).

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Spectral Width: 0-12 ppm.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

-

Calibration: Reference the spectrum by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).[2]

-

Integration: Integrate all signals to determine the relative number of protons corresponding to each peak. The integral of the Boc-H singlet is typically set to 9 as a reference.

Interpretation of the Spectrum: A Self-Validating System

A correctly interpreted spectrum is a self-validating system where chemical shift, multiplicity, coupling constants, and integration values must all be consistent with the proposed structure.

-

Identify the Boc Singlet: Locate the large singlet at ~1.6 ppm. Its integration must correspond to 9 protons. This is the most unambiguous signal and confirms the presence of the Boc protecting group.[2]

-

Assign the Pyrrole Protons (H2/H3): Look for two doublets in the downfield region, each integrating to one proton. The doublet with the larger chemical shift (~7.7 ppm) is H2, deshielded by the N-Boc group. The more upfield doublet (~6.6 ppm) is H3. The coupling constant (J2,3) for both doublets must be identical (approx. 3.7 Hz).[13]

-

Assign the Benzene Protons (H4/H5/H6):

-

Identify the remaining three signals in the aromatic region (typically ~7.1-7.9 ppm), each integrating to one proton.

-

The signal at the lowest field in this group (~7.8 ppm) is likely H6, due to the deshielding effect of the adjacent chlorine. It should appear as a doublet or doublet of doublets, coupled to H5.

-

The signal in the middle of this region, often appearing as a triplet or doublet of doublets (~7.2 ppm), is H5, as it is coupled to both H4 and H6.

-

The remaining signal (~7.5 ppm) is H4, coupled to H5.

-

Validation: The coupling constants provide the definitive validation. The J5,6 value extracted from the H5 multiplet must match the J5,6 value from the H6 multiplet. Similarly, the J4,5 value must be consistent between the H4 and H5 signals.[13]

-

Caption: Workflow for ¹H NMR analysis of the target compound.

Conclusion

The ¹H NMR spectrum of this compound presents a set of distinct, well-resolved signals that are readily assignable. The characteristic upfield singlet of the Boc group, combined with the predictable patterns of the five aromatic protons, provides a definitive fingerprint for structural verification. By carefully analyzing the chemical shifts, integration values, and spin-spin coupling constants, researchers can confidently confirm the identity and assess the purity of this vital synthetic intermediate. This guide provides the theoretical foundation and practical framework necessary for this critical analytical task in the field of drug development and organic synthesis.

References

-

Bhardwaj, V., & Gumber, D. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263-5. [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Kim, J., et al. (2020). Saccharobisindole, Neoasterric Methyl Ester, and 7-Chloro-4(1H)-quinolone: Three New Compounds Isolated from the Marine Bacterium Saccharomonospora sp. Marine Drugs, 18(11), 548. [Link]

-

YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Part of 1H NMR spectrum of compound 7. Retrieved from [Link]

- Unknown Source. (n.d.). Coupling constants for 1H and 13C NMR.

-

ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

-

ResearchGate. (n.d.). 1H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3 and 5. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

BMRB. (n.d.). bmse000097 Indole. Retrieved from [Link]

-

Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

- ResearchGate. (2016). On NH NMR Chemical Shifts, Part I.

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 20(21), 5396. [Link]

-

ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

-

ACS Publications. (2002). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information Indoles. Retrieved from [Link]

-

RSC Publishing. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1-BOC-INDOLE(75400-67-8) 1H NMR [m.chemicalbook.com]

- 5. bmse000097 Indole at BMRB [bmrb.io]

- 6. 5-Chloroindole(17422-32-1) 1H NMR spectrum [chemicalbook.com]

- 7. Proton NMR Table [www2.chemistry.msu.edu]

- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. scribd.com [scribd.com]

- 11. publish.uwo.ca [publish.uwo.ca]

- 12. utsouthwestern.edu [utsouthwestern.edu]

- 13. acdlabs.com [acdlabs.com]

An In-Depth Technical Guide to the Mass Spectrometry of tert-Butyl 7-chloro-1H-indole-1-carboxylate

This guide provides a comprehensive examination of the mass spectrometric behavior of tert-Butyl 7-chloro-1H-indole-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles and practical applications of mass spectrometry for the structural characterization and confirmation of this important synthetic intermediate. We will explore the causality behind experimental choices, from sample preparation to the intricacies of fragmentation analysis, ensuring a self-validating and robust analytical approach.

Introduction: The Analytical Imperative

This compound is a key heterocyclic building block in modern medicinal chemistry. The indole scaffold is a privileged structure found in numerous pharmacologically active compounds, and the chloro-substituent at the 7-position, combined with the nitrogen-protecting tert-butyloxycarbonyl (Boc) group, makes it a versatile precursor for targeted synthesis.[1] The Boc group serves to modulate the reactivity of the indole nitrogen, enabling selective functionalization at other positions of the indole ring.[1]

Given its role in multi-step syntheses, unambiguous structural confirmation is paramount. Mass spectrometry (MS) stands as a primary analytical tool, offering high sensitivity and specificity for verifying the molecular weight and elucidating the structure of synthetic products. This guide provides a detailed protocol and theoretical framework for analyzing this specific molecule, focusing on electrospray ionization (ESI) and tandem mass spectrometry (MS/MS) to reveal its characteristic fragmentation signature.

Molecular Profile and Isotopic Signature

Before any analysis, understanding the fundamental properties of the target molecule is crucial for predicting its behavior in the mass spectrometer. The presence of a chlorine atom imparts a distinct isotopic pattern that is a key diagnostic feature.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄ClNO₂ | [2] |

| Average Molecular Weight | 251.71 g/mol | [2] |

| Monoisotopic Mass | 251.0713 Da | Calculated |

| Theoretical [M+H]⁺ | 252.0786 Da | Calculated |

| Theoretical [M+Na]⁺ | 274.0606 Da | Calculated |

| ³⁵Cl:³⁷Cl Isotopic Ratio | ~3:1 | Standard Isotopic Abundance |

The molecular ion region will exhibit a characteristic M and M+2 peak pattern with an approximate 3:1 intensity ratio, which is a definitive indicator of a monochlorinated compound. High-resolution mass spectrometry (HRMS) is essential to distinguish the target analyte from isobaric interferences and confirm its elemental composition.

Experimental Workflow: A Validated Protocol

This section outlines a robust, field-proven protocol for the analysis of this compound using a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer. The high resolution and MS/MS capabilities of these platforms are ideal for this application.

Sample and System Preparation

-

Sample Preparation : Dissolve approximately 1 mg of the compound in 1 mL of a high-purity solvent such as acetonitrile (ACN) or methanol (MeOH) to create a 1 mg/mL stock solution. Further dilute this stock solution with 50:50 ACN:H₂O containing 0.1% formic acid to a final concentration of 1-10 µg/mL.

-

Rationale : Formic acid is added to promote protonation of the analyte in the ESI source, enhancing the formation of the desired [M+H]⁺ ion.[3] The ACN/H₂O mixture provides good solubility and is compatible with standard reversed-phase liquid chromatography and direct infusion ESI.

-

-

Instrumentation Setup : The analysis is typically performed via direct infusion using a syringe pump or through a liquid chromatography system.

-

Rationale : Direct infusion is rapid for purity assessment and fragmentation studies. LC-MS is preferred for analyzing complex reaction mixtures, providing chromatographic separation prior to mass analysis.

-

Mass Spectrometer Parameters

The following parameters serve as a validated starting point and may be optimized for specific instrumentation.

| Parameter | Setting | Rationale |